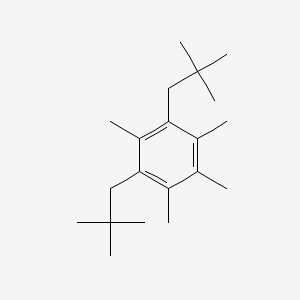
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate is a complex organic compound that belongs to the class of dibenzo thiepins. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate typically involves multi-step organic reactions. The starting materials often include dibenzo thiepin derivatives and piperazine. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo(b,f)thiepin derivatives: Compounds with similar core structures but different functional groups.
Piperazine derivatives: Compounds containing the piperazine ring with various substituents.
Uniqueness
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate is unique due to its specific combination of the dibenzo thiepin and piperazine moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
31695-91-7 |
|---|---|
Formule moléculaire |
C20H25N3O3S2 |
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
methanesulfonic acid;5-(4-methylpiperazin-1-yl)benzo[b][1]benzothiepin-3-amine |
InChI |
InChI=1S/C19H21N3S.CH4O3S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;1-5(2,3)4/h2-7,12-13H,8-11,20H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
UGEIWEOPRYKPFK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=C(C=C4)N.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


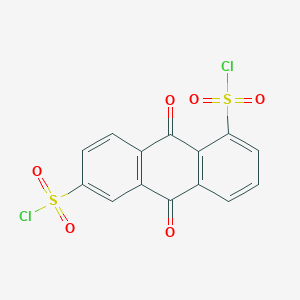
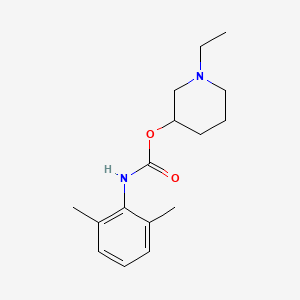

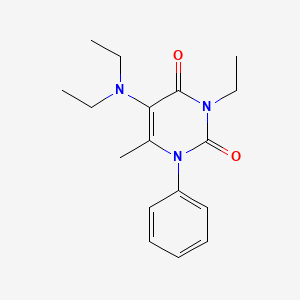
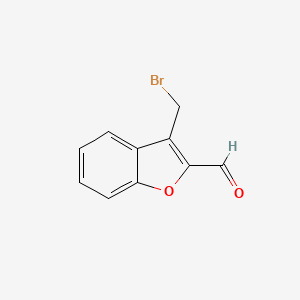
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
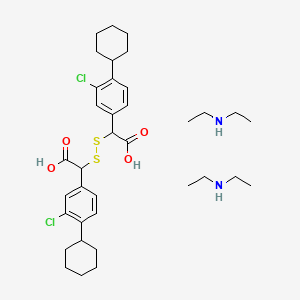

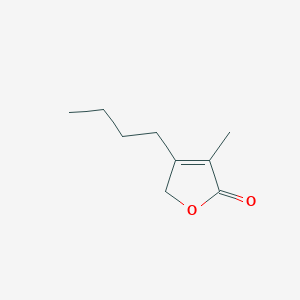


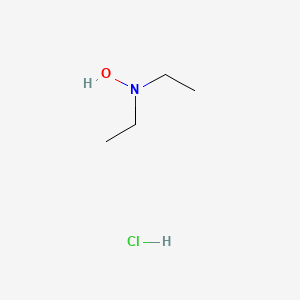
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
